Cas no 167633-81-0 (Benzene,1-[(4-ethoxyphenyl)ethynyl]-4-(4-propylcyclohexyl)-(9CI))

Benzene,1-[(4-ethoxyphenyl)ethynyl]-4-(4-propylcyclohexyl)-(9CI) structure
167633-81-0 structure
Product Name:Benzene,1-[(4-ethoxyphenyl)ethynyl]-4-(4-propylcyclohexyl)-(9CI)
CAS-nummer:167633-81-0
MF:C25H30O
MW:346.505107402802
CID:139500
PubChem ID:14794249
Update Time:2025-04-19

Benzene,1-[(4-ethoxyphenyl)ethynyl]-4-(4-propylcyclohexyl)-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1-[(4-ethoxyphenyl)ethynyl]-4-(4-propylcyclohexyl)-(9CI)
    • 1-ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
    • 1-[2-(4-ethoxyphenyl)ethynyl]-4-(4-propylcyclohexyl)benzene
    • 1-[(4-Ethoxyphenyl)ethynyl]-4-(4-propylcyclohexyl)benzene
    • TRANS-1-ETHOXY-4-(2-(4-(4-PROPYLCYCLOHEXYL)PHENYL)ETHYNYL)BENZENE
    • FT-0726022
    • SCHEMBL17465557
    • 1-Ethoxy-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene
    • FT-0724854
    • 1-Ethoxy-4-{[4-(trans-4-propylcyclohexyl)phenyl]ethynyl}benzene
    • MFCD11053410
    • DTXSID50564127
    • 1-[2-(4-Ethoxyphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)benzene
    • AKOS015918008
    • 167633-81-0
    • 116903-48-1
    • 1-[(4-Ethoxyphenyl)ethinyl]-4-(4-trans-propylcyclohexyl)-benzol
    • Benzene,1-[2-(4-ethoxyphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)-
    • SCHEMBL5361264
    • BS-51068
    • 1-ethoxy-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene
    • ADQFOQFNQXFZLH-UHFFFAOYSA-N
    • DB-030733
    • DB-009024
    • 1-[2-(4-ETHOXYPHENYL)ETHYNYL]-4-[(1S,4R)-4-PROPYLCYCLOHEXYL]BENZENE
    • ADQFOQFNQXFZLH-JKIUYZKVSA-N
    • Inchi: 1S/C25H30O/c1-3-5-20-8-14-23(15-9-20)24-16-10-21(11-17-24)6-7-22-12-18-25(19-13-22)26-4-2/h10-13,16-20,23H,3-5,8-9,14-15H2,1-2H3
    • InChI-sleutel: ADQFOQFNQXFZLH-UHFFFAOYSA-N
    • LACHT: O(CC)C1C=CC(=CC=1)C#CC1C=CC(=CC=1)C1CCC(CCC)CC1

Berekende eigenschappen

  • Exacte massa: 346.229665576g/mol
  • Monoisotopische massa: 346.229665576g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 7
  • Complexiteit: 445
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 8.2
  • Topologisch pooloppervlak: 9.2Ų

Experimentele eigenschappen

  • Dichtheid: 1.03
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